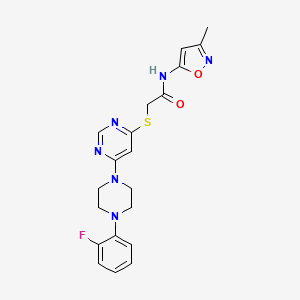

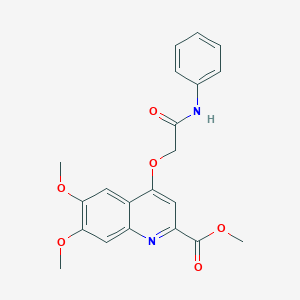

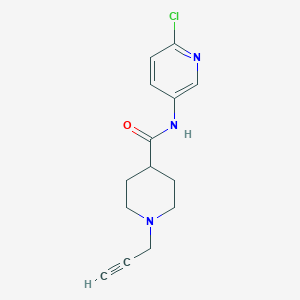

N~2~-methyl-N~4~-phenylpteridine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~2~-methyl-N~4~-phenylpteridine-2,4-diamine (MPPD) is a chemical compound that belongs to the pteridine family. It is a synthetic compound that has been used in various scientific research applications. MPPD has been found to have potential therapeutic benefits due to its unique mechanism of action.

Scientific Research Applications

Neurotoxicity and Parkinson's Disease Research

Mechanisms of Neurotoxicity of MPTP : N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound related to N2-methyl-N4-phenylpteridine-2,4-diamine, has been extensively studied for its neurotoxic effects that resemble Parkinson's disease. Research shows that MPTP selectively destroys nigrostriatal dopaminergic neurons in primates, which has significantly contributed to understanding the biochemical actions involved in neurotoxicity and its potential link to idiopathic Parkinson's disease (Tipton & Singer, 1993).

HIV-1 Inhibition

Potent Inhibition of HIV-1 : A study found that 5-ethyl-6-phenylthiouracil derivatives, related to N2-methyl-N4-phenylpteridine-2,4-diamine, are highly potent and selective inhibitors of HIV-1. These compounds inhibit HIV-1 replication in various cell systems, including peripheral blood lymphocytes. Their mechanism of action is targeted at the HIV-1 reverse transcriptase, offering a unique mode of interaction with the enzyme (Baba et al., 1991).

Antibacterial Activity

Development of Novel Antibacterial Compounds : Research on phenylthiazole and phenylthiophene pyrimidindiamine derivatives, which share structural similarities with N2-methyl-N4-phenylpteridine-2,4-diamine, shows promising antibacterial activities. These compounds were capable of inhibiting the growth of E. coli and S. aureus at low concentrations, primarily by disrupting the bacterial cell membrane. This mode of action suggests a potential pathway for developing alternatives to conventional antibiotics (Fan et al., 2020).

Chemical Synthesis and Optimization

Structural Optimization for Kinase Inhibition : A study focused on the structural optimization of N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives for reversible kinase inhibition. This research has implications for designing drugs targeting both EGFR-activating and resistance mutations, demonstrating the compound's versatility and potential in targeted cancer therapy (Yang et al., 2012).

Mechanism of Action

Target of Action

N2-methyl-N4-phenylpteridine-2,4-diamine, also known as N2-methyl-N~4~-phenylpteridine-2,4-diamine, is a complex compound with multiple potential targets. Similar compounds have been identified as potent inhibitors of cyclin-dependent kinases (cdks) , and epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell cycle regulation and signal transduction, respectively.

Biochemical Pathways

The compound’s action on CDKs and EGFR would affect several biochemical pathways. Inhibition of CDKs can lead to cell cycle arrest, preventing cells from proliferating . On the other hand, EGFR inhibition can downregulate the protein phosphorylation of EGFR and m-TOR signaling pathways , which are involved in cell growth and survival.

Pharmacokinetics

Similar compounds have shown reasonable solubility, good metabolic stability, but low permeability . These properties can impact the bioavailability of the compound, affecting its efficacy and safety.

Result of Action

The molecular and cellular effects of N2-methyl-N4-phenylpteridine-2,4-diamine’s action would likely include cell cycle arrest and apoptosis, due to its potential inhibitory effects on CDKs and EGFR . This could result in the death of proliferating cells, such as cancer cells.

properties

IUPAC Name |

2-N-methyl-4-N-phenylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6/c1-14-13-18-11-10(15-7-8-16-11)12(19-13)17-9-5-3-2-4-6-9/h2-8H,1H3,(H2,14,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEMVPODHWQPNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=NC=CN=C2C(=N1)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)

![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2469164.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2469174.png)